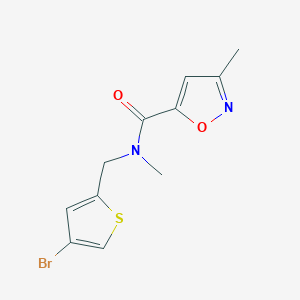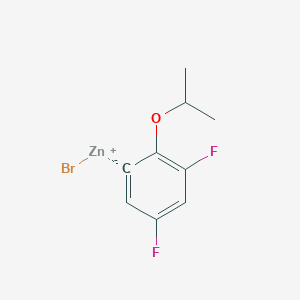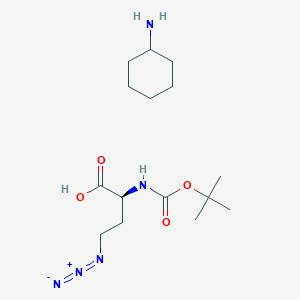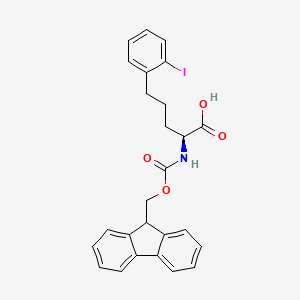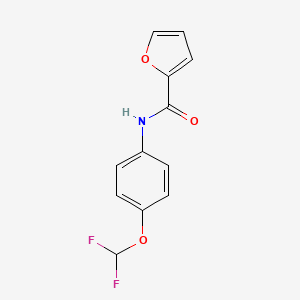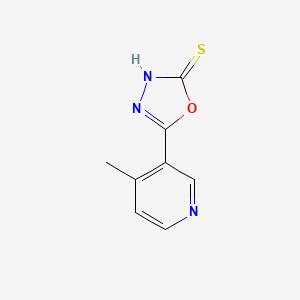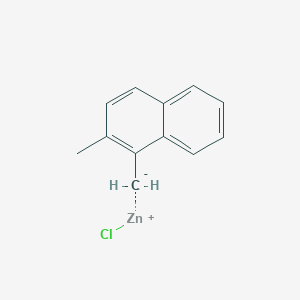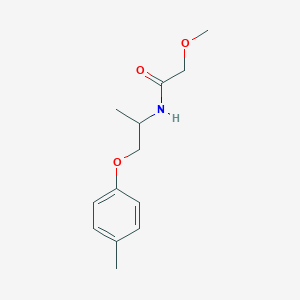
4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine is an organic compound that features a butynylamine backbone substituted with a 3-chloro-4-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
化学反応の分析
Types of Reactions
4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4-(3-chloro-4-fluorophenyl)but-3-yn-2-one.
Reduction: Formation of 4-(3-chloro-4-fluorophenyl)butane-2-amine.
Substitution: Formation of N-alkylated derivatives.
科学的研究の応用
4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets.
作用機序
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.
類似化合物との比較
Similar Compounds
4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine: shares similarities with compounds like 4-(3-chloro-4-fluorophenyl)but-3-yn-2-ol and 4-(3-chloro-4-fluorophenyl)but-3-yn-2-one.
Gefitinib: A well-known compound with a similar 3-chloro-4-fluorophenyl group, used as an epidermal growth factor receptor inhibitor.
Uniqueness
This compound: is unique due to its specific substitution pattern and the presence of both an alkyne and an amine group, which allows for diverse chemical modifications and applications in various fields of research.
特性
分子式 |
C10H9ClFN |
|---|---|
分子量 |
197.63 g/mol |
IUPAC名 |
4-(3-chloro-4-fluorophenyl)but-3-yn-2-amine |
InChI |
InChI=1S/C10H9ClFN/c1-7(13)2-3-8-4-5-10(12)9(11)6-8/h4-7H,13H2,1H3 |
InChIキー |
KAOWJYCOLVFJCD-UHFFFAOYSA-N |
正規SMILES |
CC(C#CC1=CC(=C(C=C1)F)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)

